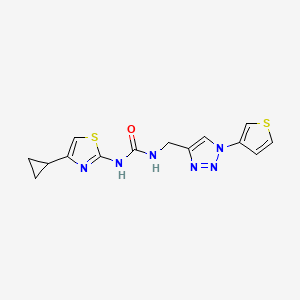
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as TCB or 2,2,3,3-tetrafluorocyclobutyltoluene. It is a colorless liquid that has a boiling point of 192-194°C.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is not fully understood. However, studies have suggested that it may inhibit bacterial growth by disrupting the cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene has low toxicity and does not have any significant adverse effects on human health. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene in lab experiments is its antibacterial properties. It can be used as an alternative to traditional antibiotics, which can have adverse effects on human health. However, one of the limitations of using this compound is its high cost and limited availability.
Future Directions
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene has a wide range of potential applications in various fields of scientific research. Some of the future directions for research include:
1. Further studies on the mechanism of action of this compound to better understand its antibacterial properties.
2. Exploration of its potential use as a liquid crystal material in electronic devices.
3. Investigation of its potential use as a coating material for medical devices to prevent bacterial infections.
4. Research on its potential use as a drug delivery system for targeted drug delivery.
5. Study of its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene is a chemical compound that has a wide range of potential applications in various fields of scientific research. Its antibacterial properties and potential use as a liquid crystal material in electronic devices make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene can be achieved through several methods. One of the most common methods is the reaction of 2,2,3,3-tetrafluorocyclobutanone with toluene in the presence of a catalyst such as potassium carbonate. Another method involves the reaction of 1-bromo-4-(2,2,3,3-tetrafluorocyclobutyl)benzene with methyl magnesium bromide.
Scientific Research Applications
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene has been studied for its potential applications in various fields of scientific research. It has been found to have antibacterial properties and has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential use as a liquid crystal material in electronic devices.
properties
IUPAC Name |
1-methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4/c1-7-2-4-8(5-3-7)9-6-10(12,13)11(9,14)15/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYKPIAEZUGTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(C2(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Difluoromethyl)cyclohexyl]methanamine](/img/structure/B2635098.png)
![2-Cyclopropyl-5-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2635099.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B2635102.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2635106.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)





![2-[1-(2-chloroquinolin-4-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2635116.png)